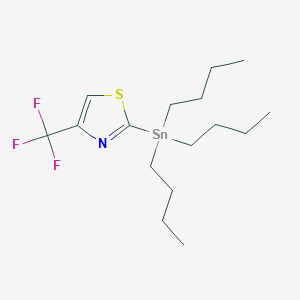

2-(Tributylstannyl)-4-(trifluoromethyl)thiazole

Description

Properties

CAS No. |

2168559-42-8 |

|---|---|

Molecular Formula |

C16H28F3NSSn |

Molecular Weight |

442.2 g/mol |

IUPAC Name |

tributyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]stannane |

InChI |

InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-1-9-2-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |

InChI Key |

NGTMMEPBAPUXRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole: A Technical Guide

Part 1: Strategic Analysis & Rationale

The moiety 2-(tributylstannyl)-4-(trifluoromethyl)thiazole represents a high-value "installable" pharmacophore. The 4-trifluoromethylthiazole core is increasingly prevalent in modern drug discovery due to the fluorine effect —enhancing metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (

However, the synthesis of this stannane requires rigorous control. The electron-withdrawing nature of the

Key Mechanistic Challenges

-

C2 Acidity & Lability: The

group inductively withdraws electron density, making the C2 proton (in the direct lithiation route) highly acidic ( -

Ring Stability: While thiazoles are generally robust, electron-deficient 2-lithio species can undergo ring-opening fragmentation if temperatures rise above -50°C before quenching.

-

Purification Sensitivity: Organostannanes are notoriously acid-sensitive. Standard silica gel chromatography can lead to product decomposition; therefore, base-deactivated stationary phases are non-negotiable.

Part 2: Retrosynthetic Logic

We evaluate two primary routes. The Halogen-Metal Exchange is designated as the "Gold Standard" for research-scale synthesis due to its superior regiocontrol and cleaner impurity profile.

-

Route A (Primary): Halogen-Metal Exchange on 2-bromo-4-(trifluoromethyl)thiazole.

-

Pros: Unambiguous regiochemistry, rapid reaction kinetics.

-

Cons: Requires brominated precursor (commercially available).

-

-

Route B (Secondary): Direct Deprotonation (DMD) of 4-(trifluoromethyl)thiazole.

-

Pros: Atom economy.

-

Cons: Potential for competitive deprotonation or ring opening if temperature fluctuates.

-

Part 3: Detailed Experimental Protocol (Gold Standard)

Objective: Synthesis of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole via Br/Li exchange. Scale: 5.0 mmol basis (Scalable to 50 mmol with active cooling).

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2-Bromo-4-(trifluoromethyl)thiazole | 1.0 | Substrate | Dry, azeotroped with toluene if old. |

| 1.1 | Lithiating Agent | Titrate before use (typically 1.6M or 2.5M in hexanes). | |

| Tributyltin chloride ( | 1.1 | Electrophile | Distilled colorless liquid; avoid yellow samples. |

| THF (Tetrahydrofuran) | Solvent | 0.2 M conc. | Anhydrous, inhibitor-free, freshly distilled/dried. |

| Triethylamine (Et | Additive | 1-2% v/v | For neutralizing silica gel during purification. |

Step-by-Step Methodology

Phase 1: Generation of the 2-Lithio Species

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

for 15 minutes. -

Solvation: Charge the flask with 2-bromo-4-(trifluoromethyl)thiazole (1.16 g, 5.0 mmol) and anhydrous THF (25 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78°C for at least 15 minutes. Crucial: Use an internal thermometer for process validation.

-

Exchange: Add

-BuLi (2.2 mL of 2.5M solution, 5.5 mmol) dropwise via syringe pump or carefully controlled manual addition over 10 minutes.-

Observation: The solution typically turns from colorless to a yellow/orange hue, indicating the formation of the heteroaryl lithium species.

-

Incubation: Stir at -78°C for 30 minutes . Do not exceed 1 hour, as the lithio-species may degrade.

-

Phase 2: Stannyl Trapping

-

Quenching: Add

-Bu -

Equilibration: Stir at -78°C for 30 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature (23°C) naturally over 1-2 hours.

-

Checkpoint: The deep color should fade back to a pale yellow or colorless solution as the covalent C-Sn bond forms.

-

Phase 3: Workup & Purification (The "Safe-Zone")

-

Quench: Dilute the mixture with diethyl ether (50 mL) and quench with saturated aqueous

(20 mL). Note: Do not use acidic water. -

Extraction: Separate layers. Extract the aqueous phase with diethyl ether (

mL). -

Drying: Combine organics, wash with brine, dry over anhydrous

, and filter. -

Concentration: Concentrate under reduced pressure (rotary evaporator) at <30°C . Warning: High heat can cause destannylation.

-

Chromatography (Critical):

-

Stationary Phase: Silica gel pre-treated with 2% Et

N in hexanes. -

Eluent: 100% Hexanes

5% EtOAc/Hexanes (gradient). -

TLC Visualization: UV active. The product usually runs with an

in hexanes (non-polar).

-

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

Figure 1: Process flow diagram for the synthesis of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole, highlighting the critical cryogenic window and base-buffered purification.

Part 5: Quality Control & Data Interpretation

Expected Analytical Data

| Technique | Signal Characteristic | Structural Assignment |

| C5-H (Thiazole ring). Look for Sn satellites ( | ||

| Tributyltin alkyl chains ( | ||

| CF | ||

| Diagnostic for heteroaryl stannanes. |

Troubleshooting Guide

-

Problem: Low Yield / Recovered Starting Material.

-

Cause: Incomplete lithiation or moisture in THF.

-

Fix: Titrate

-BuLi; ensure reaction is kept strictly at -78°C during lithiation.

-

-

Problem: Product Decomposition on Column.

-

Cause: Acidic silica causing protodestannylation.

-

Fix: Increase Et

N concentration to 5% during column packing.

-

-

Problem: "Tin Residue" in NMR.

-

Cause: Excess Bu

SnCl or tin byproducts. -

Fix: Wash the crude organic layer with 10% KF (aq) solution. This precipitates insoluble Bu

SnF, which can be filtered off.

-

Part 6: Safety & Toxicology (E-E-A-T)

-

Organotin Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All weighing and handling must occur in a functioning fume hood. Double-gloving (Nitrile) is recommended.

-

Lithium Reagents:

-BuLi is pyrophoric. Have a Class D fire extinguisher and a bucket of sand nearby. -

Waste Disposal: All aqueous washes and solid waste containing tin must be segregated into specific "Heavy Metal/Organotin" waste streams, not general organic waste.

References

-

Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)thiazole Product Page. (Accessed 2023).[1][2] Link

-

ChemicalBook. Synthesis and Properties of 2-Bromo-4-(trifluoromethyl)thiazole. (Accessed 2023).[1][2] Link

-

Organic Chemistry Portal. Stille Coupling: Reaction Mechanism and Conditions. (Accessed 2023).[1][2] Link

-

Synblock. 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole Product Data. (Accessed 2023).[1][2] Link

-

ResearchGate. Regioselective Lithiation of Thiazoles and Heterocycles. (General Methodology Reference). Link

Sources

Technical Guide: Trifluoromethylthiazole Organostannanes in Medicinal Chemistry

Topic: Physicochemical Properties and Synthetic Utility of Trifluoromethylthiazole Organostannanes Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The incorporation of the trifluoromethyl (

This guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole and its isomers. It addresses the specific challenges posed by the electron-deficient nature of the

Physicochemical Profile

Electronic Structure & Lipophilicity

The trifluoromethyl group is a strong electron-withdrawing group (EWG) (

-

Dipole Moment: The

group creates a strong dipole, pulling electron density away from the thiazole nitrogen and sulfur. This reduces the basicity of the ring nitrogen, making these stannanes less prone to protonation but potentially more susceptible to nucleophilic attack at the C2 position prior to stannylation. -

Lipophilicity (LogP): The "Magic Methyl" effect of fluorine substitution typically increases lipophilicity. While tributylstannyl groups are highly lipophilic (

), the -

Solubility: These reagents exhibit excellent solubility in non-polar organic solvents (Hexanes, Toluene, THF, DCM) but are immiscible with water.

Stability Characteristics

-

Thermal Stability: Generally stable up to 100°C, allowing for microwave-assisted coupling protocols.

-

Hydrolytic Stability: Unlike organoboronates (Suzuki), organostannanes are insensitive to moisture. However, the electron-deficient nature of the

-thiazole ring makes the -

Chromatographic Stability: Critical Warning: These compounds are often unstable on silica gel due to its slight acidity, which can cleave the stannyl group.

Table 1: Comparative Physicochemical Properties

| Property | 2-(Tributylstannyl)thiazole | 2-(Tributylstannyl)-4-(CF3)thiazole | Impact of CF3 |

| Electronic Nature | Electron-Rich | Electron-Deficient | Reduced N-basicity; Faster reductive elimination |

| C-Sn Bond Lability | Moderate | High (Acid Sensitive) | Requires basic/neutral workup |

| Boiling Point | ~307°C | >310°C (Predicted) | Slight increase |

| 19F NMR Shift | N/A | Diagnostic handle |

Spectroscopic Characterization

Accurate identification relies on observing specific NMR signatures, particularly the Tin-Proton satellites and the distinct Fluorine signal.

Diagnostic NMR Signals

-

NMR:

-

Butyl Chain: Multiplets in the

0.8 – 1.6 ppm range. -

Thiazole Ring (H5): A singlet typically shifted downfield (

7.5 – 8.0 ppm) due to the EWG effect of the -

Satellites: Look for

and

-

-

NMR:

-

A sharp singlet in the range of

-60 to -65 ppm .

-

-

NMR:

-

Typically appears in the range of

-50 to -100 ppm , depending on the solvent and concentration.

-

Synthesis & Experimental Protocols

Synthetic Strategy: Lithiation-Trapping

The most reliable method for generating 2-stannyl-4-(trifluoromethyl)thiazoles is via regioselective lithiation followed by electrophilic quenching with tributyltin chloride.

Mechanism: The proton at the C2 position of the thiazole ring is the most acidic (

Detailed Protocol

-

Reagents: 4-(Trifluoromethyl)thiazole (1.0 equiv),

-Butyllithium (1.1 equiv, 2.5M in hexanes), Tributyltin chloride ( -

Conditions: Cryogenic temperatures (-78°C) are mandatory to prevent ring fragmentation (ring-opening) or "scrambling" of the lithiated species.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous THF.

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add 4-(trifluoromethyl)thiazole. Dropwise add

-BuLi over 15 minutes. The solution typically turns yellow/orange.-

Expert Insight: Stir for 30–45 minutes at -78°C. Do not warm up, as the lithiated intermediate is thermally sensitive.

-

-

Quenching: Add

dropwise. -

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated

(aq). Extract with -

Purification (CRITICAL):

-

Do NOT use Silica Gel. The acidity will cause protodestannylation.

-

Use Neutral Alumina (Grade III) deactivated with 5% water, or distill via Kugelrohr if the molecular weight permits.

-

Eluent: 100% Hexanes to 5% EtOAc/Hexanes (containing 1%

as a buffer).

-

Visualization: Synthesis Workflow

Figure 1: Optimized workflow for the synthesis of trifluoromethylthiazole stannanes, highlighting the critical purification step.

Reactivity Profile: The Stille Coupling

Mechanistic Nuances

In Stille couplings, the Transmetallation step is often rate-determining.[1]

-

Electronic Effect: Electron-poor stannanes (like

-thiazoles) generally transmetallate slower than electron-rich analogs in standard Pd(0)/Pd(II) cycles because the C-Sn bond is more polarized but the Tin center is less nucleophilic toward the Pd(II) species. -

The "Copper Effect": To overcome sluggish transmetallation, the addition of CuI (10-20 mol%) is highly recommended. Copper transmetallates with Tin first to form a more reactive organocopper species, which then transfers the thiazole to Palladium.

Catalyst Selection

-

Catalyst:

(standard) or -

Solvent: DMF or Toluene (high boiling point required).

-

Additives:

can be used to activate the stannane by forming a hypervalent fluorostannate species, further accelerating the reaction.

Visualization: Catalytic Cycle

Figure 2: The Stille catalytic cycle. Note the Transmetallation step (Red) is the bottleneck for electron-deficient stannanes, often requiring CuI acceleration.

Safety & Handling (E-E-A-T)

Organotin Toxicity:

-

Hazards: Tributyltin compounds are highly toxic, readily absorbed through the skin, and are potent neurotoxins and endocrine disruptors.

-

Odor: They possess a distinct, unpleasant "chemical" odor.

-

Decontamination: All glassware must be washed with a specific "Tin Decon" solution (typically ethanolic KOH or commercially available chelating washes) before standard cleaning to prevent cross-contamination of labware.

Waste Disposal:

-

All aqueous and organic waste containing Tin must be segregated into specific "Heavy Metal" waste streams. Do not mix with general organic solvents.

References

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.

-

Espinet, P., & Echavarren, A. M. (2004).[2] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry.

-

Sakamoto, T., et al. (1986). Palladium-catalyzed cross-coupling reactions of heteroarylstannanes with aryl halides. Tetrahedron.

-

Sigma-Aldrich. (2024).

Sources

safety and handling of tributyltin compounds in the lab

A Technical Framework for Safety and Synthesis

Executive Summary

Tributyltin (TBT) reagents—specifically tributyltin hydride (

This guide moves beyond basic compliance, offering a mechanistic approach to handling TBT.[1] It is designed for researchers who require the synthetic utility of organotins but demand a rigorous safety architecture to protect themselves and the environment.

Part 1: The Toxicological Mechanism (The "Why")

To respect the hazard, one must understand the mechanism. TBT is not merely a caustic agent; it is a potent endocrine disruptor and obesogen .

The Molecular Mechanism:

Unlike simple corrosives, TBT functions as a high-affinity ligand for nuclear receptors. It mimics natural signaling molecules, crossing cellular membranes due to its high lipophilicity. Once intracellular, it binds to the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

RXR/PPAR

Agonism: TBT promotes the heterodimerization of these receptors, driving the transcription of genes responsible for adipogenesis (fat cell creation) and suppressing osteogenesis (bone formation).[2] -

Immunotoxicity: TBT induces apoptosis in thymocytes, leading to severe immunosuppression.

Visualization of the Toxicity Pathway:

Caption: Figure 1. TBT acts as a "Trojan Horse," bypassing membrane barriers to hijack nuclear receptors RXR and PPAR

Part 2: The Barrier Strategy (Engineering & PPE)

The Failure of Standard Nitrile: A common laboratory error is assuming standard 4-mil nitrile gloves provide adequate protection. They do not. TBT is often dissolved in organic solvents (THF, Toluene) which degrade nitrile. Once the solvent breaches the glove, TBT—being highly lipophilic—rapidly permeates the skin.

The "Silver Shield" Protocol: For any manipulation involving concentrated TBT or handling times exceeding 5 minutes, a laminate barrier is non-negotiable.

PPE & Engineering Control Matrix

| Control Layer | Specification | Technical Rationale |

| Primary Glove | Silver Shield / 4H (Laminate) | Impermeable to organotins and carrier solvents. Standard nitrile has <15 min breakthrough for many organic mixtures.[3] |

| Outer Glove | Nitrile (Disposable) | Worn over the laminate glove to provide dexterity and grip (laminate is slippery). |

| Respiratory | Fume Hood (Face Velocity >100 fpm) | TBT has a low vapor pressure but high toxicity (PEL 0.1 mg/m³). Aerosols are the primary inhalation risk. |

| Eye Protection | Chemical Splash Goggles | Face shield required if dispensing >100mL or under pressure. |

| Skin | Tyvek Sleeves / Lab Coat | Wrist exposure is the most common failure point between glove and coat. |

Part 3: Operational Workflow (Synthesis & Quenching)

The following protocol ensures containment during a standard Stille coupling or Radical Reduction.

1. Preparation (Inert Atmosphere)

Organotins can oxidize or hydrolyze, but the primary safety goal of using a Schlenk line or Nitrogen balloon is to prevent aerosolization and contain vapors.

-

Weighing: Weigh TBT reagents inside a fume hood. If using a syringe, never recap the needle.

-

Transfer: Use positive displacement pipettes or gas-tight syringes to prevent dripping.

2. The Reaction (Thermal Control)

Heat increases vapor pressure. All reflux reactions must be equipped with a water-cooled condenser and a secondary bubbler trap to capture escaping vapors.

3. The Critical Step: Workup & Decontamination

Removing tin residues is the most difficult part of the synthesis and the point of highest exposure risk. TBT residues (

The Potassium Fluoride (KF) Protocol: This is the industry-standard method for safety and purity. It converts soluble tin halides into insoluble polymeric tin fluorides.

-

Dilute: Dilute the reaction mixture with Ether or Ethyl Acetate.[4]

-

Treat: Add a saturated aqueous solution of Potassium Fluoride (KF).

-

React: Stir vigorously for 30+ minutes.

-

Chemistry:

-

-

Filter: The

forms a white, polymeric solid. Filter this through a pad of Celite.[4]-

Safety Note: The solid on the Celite is highly toxic. Dispose of the solid waste as hazardous organotin waste immediately.

-

Visualization of the Safe Workup Workflow:

Caption: Figure 2.[5][6] The KF Workup converts soluble, permeating tin compounds into insoluble solids, facilitating safe removal and purification.

Part 4: Waste Management & Emergency Procedures

Waste Segregation:

-

Do NOT mix organotin waste with general organic solvents if possible. Segregate into a container labeled "HEAVY METAL ORGANIC WASTE - ORGANOTIN."

-

Marine Pollutant: TBT is catastrophic to aquatic life (causing imposex in mollusks). Under no circumstances should any trace enter drains.

Spill Management:

-

Evacuate the immediate area if the spill is outside the hood (>10 mL).

-

PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).

-

Absorb: Use a specific absorbent (vermiculite or charcoal pads).

-

Clean: Wipe the surface with a solvent (acetone) followed by a soap/water wash to remove lipophilic residues.

Exposure Response:

-

Skin Contact: Immediate wash with soap and water for 15 minutes.[5] Solvents (ethanol) should generally be avoided for washing skin as they may enhance permeation, though some protocols suggest a quick PEG-400 wipe followed by soap. Soap and water is the gold standard.

-

Inhalation: Move to fresh air. Medical surveillance is required due to delayed pulmonary effects.

References

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Tin, organic compounds. 29 CFR 1910.1000 Table Z-1.[7]

-

Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn).

-

Grün, F., & Blumberg, B. (2006). Environmental obesogens: organotins and general peroxisome proliferator-activated receptor gamma signaling.[8] Endocrinology, 147(6), s50-s55. (Establishes the PPAR

toxicity mechanism). - Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Vol 1. Wiley-VCH. (Standard reference for KF workup protocols).

-

European Chemicals Agency (ECHA). Substance Information: Tributyltin compounds. (REACH regulations and marine toxicity data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 3. ehrs.upenn.edu [ehrs.upenn.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nj.gov [nj.gov]

- 6. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Fluorine Effect: Strategic Implementation of Trifluoromethyl Groups in Medicinal Chemistry

[1][2][3]

Core Directive: The Privileged Motif

In the high-stakes arena of drug discovery, the trifluoromethyl group (

This guide moves beyond basic textbook definitions to explore the causality of the

Physicochemical Profiling: The "Super-Halogen"

The

Comparative Metrics

The following table contrasts the

| Property | Methyl ( | Chloro ( | Trifluoromethyl ( | Isopropyl ( |

| Van der Waals Volume (ų) | 13.7 | 12.0 | 21.3 | 32.0 |

| Hammett Constant ( | -0.17 | +0.23 | +0.54 | -0.15 |

| Hansch Constant ( | +0.56 | +0.71 | +0.88 | +1.53 |

| Electronegativity (Pauling) | ~2.5 (C) | 3.16 | ~3.5 (Group) | ~2.5 |

| Bond Dissociation Energy (kJ/mol) | ~414 (C-H) | ~328 (C-Cl) | ~485 (C-F) | ~410 (C-H) |

Data synthesized from Hansch analysis and standard physical organic chemistry sources. [1][2][1][2][3][4][5][6][7][8][9]

The Electronic Governor (pKa Modulation)

The strong electron-withdrawing nature (inductive effect,

-

Basicity Reduction: Placing a

group -

Acidity Enhancement: In bioisosteres like trifluoromethanesulfonamides (

), the group stabilizes the negative charge, mimicking the acidity of carboxylic acids but with superior membrane permeability.[10]

Metabolic Stability: The "Teflon" Effect[11]

The primary cause of attrition in early drug discovery is poor metabolic stability. The

Mechanism of Action

CYP450 enzymes typically target electron-rich C-H bonds for hydroxylation.

-

Bond Strength: The C-F bond (485 kJ/mol) is thermodynamically resistant to the radical abstraction mechanisms employed by CYP enzymes (specifically the Compound I iron-oxo species).

-

Electronic Deactivation: The

group deactivates the entire aromatic ring or adjacent alkyl chain, raising the oxidation potential and making the molecule less susceptible to Single Electron Transfer (SET) mechanisms.

Visualization: Metabolic Switching

The following diagram illustrates how replacing a labile methyl group with

Caption: Metabolic switching strategy. Replacing a labile methyl group with trifluoromethyl blocks CYP450 oxidation, shifting the clearance profile.

Synthetic Strategies: The Toolkit

Installing a

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Reagent: Trimethyl(trifluoromethyl)silane (

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone substrate (1.0 equiv) in anhydrous THF (0.5 M).

-

Reagent Addition: Add

(1.2 equiv) via syringe. -

Initiation: Cool to 0°C. Add a catalytic amount of initiator, typically TBAF (Tetrabutylammonium fluoride) or CsF (1-5 mol%). Note: The reaction is autocatalytic; the initiator generates the initial alkoxide, which then activates subsequent TMSCF3 molecules.

-

Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by TLC or

NMR (look for disappearance of -

Hydrolysis: The intermediate is a silyl ether. Add 1M HCl or TBAF in THF to hydrolyze the silyl group.

-

Workup: Dilute with diethyl ether, wash with water/brine, dry over

, and concentrate.

Protocol B: Electrophilic Trifluoromethylation (Togni Reagent)

Reagent: Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[3][15]

Application: Trifluoromethylation of nucleophiles (e.g., thiols, phosphines, or

Step-by-Step Methodology (Thiol Trifluoromethylation):

-

Setup: Dissolve the thiol substrate (1.0 equiv) in DCM or MeOH.

-

Addition: Add Togni Reagent II (1.2 equiv).

-

Catalysis (Optional): For less reactive substrates, a Lewis acid catalyst (

or Cu-based) may be required. For simple thiols, the reaction is often spontaneous. -

Reaction: Stir at RT for 1–12 hours. The hypervalent iodine byproduct (2-iodobenzoic acid derivative) precipitates or can be removed during workup.

-

Purification: Filter off the byproduct. Concentrate the filtrate and purify via column chromatography.[16]

Synthetic Decision Workflow

Caption: Decision matrix for selecting the appropriate trifluoromethylation reagent based on substrate electronics.

Case Studies in Drug Development

Celecoxib (Celebrex): Selectivity Engineering

-

Target: COX-2 Inhibitor (NSAID).

-

Role of

: The

Efavirenz (Sustiva): Binding & Stability

-

Target: HIV-1 Reverse Transcriptase (NNRTI).

-

Role of

: The

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

-

Patel, M. et al. (1999). Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(22), 3221-3224. Link

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[4][12][14] Chemical Reviews, 97(3), 757–786. Link

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)−CF3 Reagent.[3] Angewandte Chemie International Edition, 46(5), 754–757. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Togni Reagent II - Enamine [enamine.net]

- 4. (PDF) Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 7. quora.com [quora.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 10. grokipedia.com [grokipedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 14. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 15. Togni reagent II - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data (NMR, IR, MS) for 2-(tributylstannyl)-4-(trifluoromethyl)thiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(tributylstannyl)-4-(trifluoromethyl)thiazole (CAS 2168559-42-8), a key building block in synthetic chemistry. As experimental data for this specific molecule is not widely published, this document leverages expert knowledge and spectral data from analogous structures to provide a robust, predictive framework for its characterization. This guide is intended for researchers and drug development professionals who require a deep understanding of this compound's structural verification via modern spectroscopic techniques.

Introduction: The Compound and Its Synthetic Utility

2-(tributylstannyl)-4-(trifluoromethyl)thiazole belongs to the class of organostannane reagents, which are pivotal in the formation of carbon-carbon bonds through Stille cross-coupling reactions. The presence of the trifluoromethyl group makes it a valuable precursor for introducing the -CF₃ moiety into complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Compound Profile:

-

Molecular Formula: C₁₆H₂₈F₃NSSn

-

Molecular Weight: 442.17 g/mol

-

Structure:

Caption: Molecular structure of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the tributylstannyl group.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~7.6 - 7.8 | s | 1H | Thiazole C5-H | The single proton on the thiazole ring is expected to be a singlet. Its chemical shift is influenced by the electron-withdrawing CF₃ group at C4 and the stannyl group at C2, pushing it downfield compared to unsubstituted thiazole (~7.2-7.8 ppm).[1] |

| ~1.45 - 1.65 | m | 6H | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | This multiplet corresponds to the second methylene group from the tin atom. |

| ~1.25 - 1.40 | m (sextet) | 6H | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | This signal arises from the third methylene group and typically appears as a sextet. |

| ~1.10 - 1.20 | m | 6H | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | The methylene group directly attached to the tin atom. This signal will exhibit satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), a definitive characteristic of organostannanes. The J-coupling constant is typically around 50-60 Hz. |

| ~0.85 - 0.95 | t | 9H | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | A triplet corresponding to the terminal methyl groups of the three butyl chains, with a typical coupling constant (³JHH) of ~7 Hz. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum provides a carbon count and critical information about the electronic environment of each carbon atom.

| Predicted Shift (δ, ppm) | Multiplicity (from F) | Assignment | Rationale & Expert Insights |

| ~168 - 172 | s | Thiazole C2-Sn | The carbon directly bonded to tin is significantly deshielded. It will exhibit large C-Sn coupling constants (¹J(¹¹⁹Sn-¹³C) > 400 Hz), which is a key diagnostic feature. |

| ~145 - 150 | q (²JC-F ≈ 35-40 Hz) | Thiazole C4-CF₃ | The C4 carbon is deshielded by the nitrogen and the CF₃ group. It will appear as a quartet due to two-bond coupling with the three fluorine atoms. |

| ~120 - 125 | q (¹JC-F ≈ 270 Hz) | -C F₃ | The trifluoromethyl carbon itself appears as a quartet with a very large one-bond C-F coupling constant. |

| ~118 - 122 | s | Thiazole C5-H | The C-H carbon of the thiazole ring. Its chemical shift is influenced by adjacent heteroatoms and substituents.[2] |

| ~29.0 | s | Sn-(CH₂-C H₂-CH₂-CH₃)₃ | Butyl chain carbon. |

| ~27.2 | s | Sn-(CH₂-CH₂-C H₂-CH₃)₃ | Butyl chain carbon. |

| ~13.6 | s | Sn-(CH₂-CH₂-CH₂-C H₃)₃ | Terminal methyl carbon of the butyl chains. |

| ~10.5 | s | Sn-(C H₂-CH₂-CH₂-CH₃)₃ | The carbon directly attached to tin will show C-Sn coupling, though smaller than the C2 carbon. |

Predicted ¹⁹F NMR Spectrum (282 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds.

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Expert Insights |

| -60 to -65 | s | -CF₃ | A single, sharp singlet is expected for the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift is characteristic of a CF₃ group attached to an aromatic/heterocyclic ring.[3] The spectrum should be referenced to a standard like CFCl₃ (δ = 0 ppm).[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale & Expert Insights |

| 3100 - 3150 | Weak | =C-H Stretch | Corresponds to the stretching of the C5-H bond on the thiazole ring. |

| 2850 - 2960 | Strong | C-H Stretch (aliphatic) | A complex and strong set of bands from the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the butyl chains. |

| ~1500, ~1460 | Medium | C=N, C=C Ring Stretch | Characteristic stretching vibrations of the thiazole aromatic ring system.[5] |

| 1350 - 1100 | Very Strong | C-F Stretch | This region will be dominated by intense, broad absorption bands characteristic of the C-F bonds in the trifluoromethyl group. This is a key diagnostic feature for the presence of the -CF₃ moiety.[6][7] |

| 1465, 1375 | Medium | C-H Bend | Bending (scissoring and rocking) vibrations from the CH₂ and CH₃ groups of the butyl chains. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

Expected Features (Electron Impact, EI):

-

Molecular Ion (M⁺): A peak at m/z 442 is expected. A crucial confirmation is the presence of a characteristic isotopic cluster for tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), which will be visible for the molecular ion and any tin-containing fragments.

-

Major Fragmentation Pathways: The primary fragmentation mechanism for tributyltin compounds is the loss of a butyl radical.

Caption: Key fragmentation pathways in EI-MS.

Predicted High-Resolution MS (HRMS-ESI): For softer ionization techniques, protonated or other adducts are expected.

Proposed Synthetic Protocol

A reliable method for synthesizing 2-(tributylstannyl)-4-(trifluoromethyl)thiazole involves the lithiation of the corresponding 2-halothiazole followed by quenching with tributyltin chloride. This is a standard and field-proven approach for the stannylation of heterocycles.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Inert Atmosphere: All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Dissolution: Dissolve 1.0 equivalent of 2-bromo-4-(trifluoromethyl)thiazole in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add 1.0 equivalent of n-butyllithium (n-BuLi) solution dropwise via syringe. The formation of the lithiated intermediate is typically rapid. Stir the resulting mixture at -78 °C for 1 hour.

-

Stannylation: Add 1.1 equivalents of tributyltin chloride to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(tributylstannyl)-4-(trifluoromethyl)thiazole.

This comprehensive guide provides a predictive but scientifically grounded overview of the key spectroscopic features of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole. By understanding these expected spectral characteristics, researchers can confidently verify the synthesis and purity of this important chemical building block.

References

-

MPG.PuRe. Supporting Information for a relevant publication showing typical NMR data for tributylstannyl compounds. [Link]

-

PubChemLite. 2-(tributylstannyl)-4-(trifluoromethyl)-1,3-thiazole. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information on FTIR Spectroscopy. [Link]

-

ResearchGate. ¹⁹F NMR spectra for the reaction under condition A. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

Supporting Information. Copies of 1H and 13C NMR Spectra of Products. [Link]

-

PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

-

University of Ottawa. 19Fluorine NMR. [Link]

-

ResearchGate. ¹³C-NMR spectra of.... [Link]

-

ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

-

ResearchGate. Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. [Link]

-

Universiti Tunku Abdul Rahman. synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. [Link]

-

PubMed. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]

-

ResearchGate. Comparison of IR spectra of L Thiazole (black, top left) with 1 (red.... [Link]

-

Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Journal de la Société Chimique de Tunisie. SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Chinese Journal of Chemical Physics. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. [Link]

-

NIST WebBook. Thiazole. [Link]

Sources

- 1. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. colorado.edu [colorado.edu]

- 5. Thiazole [webbook.nist.gov]

- 6. sctunisie.org [sctunisie.org]

- 7. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 8. PubChemLite - 2-(tributylstannyl)-4-(trifluoromethyl)-1,3-thiazole (C16H28F3NSSn) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Stille coupling protocol using 2-(tributylstannyl)-4-(trifluoromethyl)thiazole

An In-Depth Guide to the Stille Coupling Protocol Using 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole

Authored by: A Senior Application Scientist

Introduction: Unlocking a Privileged Scaffold in Modern Chemistry

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This reaction involves the coupling of an organostannane (organotin) compound with an organic electrophile, typically a halide or triflate.[1][5] Among the vast array of available building blocks, those containing fluorinated heterocyclic scaffolds are of paramount importance, particularly in the fields of medicinal chemistry and materials science.

The 4-(trifluoromethyl)thiazole moiety is a "privileged scaffold" that imparts unique and highly desirable properties to molecules. The trifluoromethyl group (-CF3) can significantly enhance metabolic stability, lipophilicity, and bioavailability, making it a valuable substituent in drug design.[6][7][8] Thiazole derivatives themselves are integral components of numerous bioactive compounds and approved pharmaceuticals.[9][10][11][12]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective use of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole for the synthesis of novel compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, address common challenges in optimization and purification, and emphasize the critical safety protocols required when handling highly toxic organotin reagents.

Reagent Profile: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole

Understanding the properties of your key reagent is fundamental to successful and reproducible experimentation. 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is an air- and moisture-stable organostannane, which allows for easier handling compared to many other organometallic reagents.[1][13] However, its high toxicity necessitates strict safety precautions.

| Property | Value |

| Chemical Name | 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole |

| CAS Number | 2168559-42-8 |

| Molecular Formula | C16H28F3NSSn |

| Molecular Weight | 442.17 g/mol |

| Appearance | Typically a liquid |

| Storage | Store in a dry, sealed container in a cool, well-ventilated place. |

The Catalytic Heart: Mechanism of the Stille Coupling

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Each step is critical for the efficient formation of the desired carbon-carbon bond.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), such as an aryl bromide or iodide, inserting itself into the carbon-halide bond. This forms a Pd(II) intermediate.[2][5]

-

Transmetalation : The organostannane reagent, in this case, 2-(tributylstannyl)-4-(trifluoromethyl)thiazole, exchanges its organic group (the thiazole ring) with the halide on the Pd(II) complex. This is often the rate-determining step of the cycle.[1]

-

Reductive Elimination : The two organic groups (R¹ and the thiazole) coupled on the palladium center are eliminated from the metal, forming the final product (R¹-thiazole) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

Application Note: High-Fidelity Cross-Coupling of Thiazole Stannanes

Executive Summary

The incorporation of thiazole moieties into pharmaceutical scaffolds is a critical step in the synthesis of diverse bioactive compounds (e.g., Ritonavir, Dasatinib). However, Stille cross-couplings involving thiazole stannanes—particularly 2-stannylthiazoles—present two distinct failure modes: catalyst poisoning via nitrogen coordination and protodestannylation of the labile C–Sn bond.

This guide details the mechanistic interventions required to suppress these side reactions. We provide two validated protocols: a "Classic" Copper-Accelerated method for standard substrates and a "Modern" Bulky-Phosphine method for sterically demanding or highly functionalized systems.

Technical Background & Mechanistic Insight

The Thiazole Challenge

Thiazoles are electron-deficient heteroaromatics. In the context of Stille coupling, they present unique challenges compared to phenyl or thiophene substrates:

-

N-Coordination (Poisoning): The lone pair on the thiazole nitrogen (

) can displace phosphine ligands on the Palladium(II) intermediate, forming a stable, unreactive complex (Pd–N species) that halts the catalytic cycle. -

C2-Instability: 2-Stannylthiazoles are highly prone to protodestannylation during purification or reaction, reverting to the parent thiazole.

The "Copper Effect" (The Farina Modification)

To overcome the sluggish transmetallation caused by thiazole's low nucleophilicity, Copper(I) Iodide (CuI) is employed as a co-catalyst. CuI serves two roles:

-

Scavenging: It scavenges free ligands (e.g., PPh

) that inhibit the transmetallation step. -

Transmetallation Boost: It facilitates a Sn

Cu

Mechanistic Pathway

The following diagram illustrates the standard cycle versus the copper-accelerated pathway required for thiazoles.

Figure 1: The Stille catalytic cycle highlighting the off-cycle catalyst poisoning (Red) and the remedial Copper(I) transmetallation pathway (Yellow).

Catalyst & Ligand Selection Guide

Selecting the right system depends on the position of the stannyl group and the steric environment.

| Parameter | System A: The "Farina" Standard | System B: The "Buchwald" Modern |

| Catalyst | Pd(PPh | Pd |

| Ligand | Triphenylphosphine (PPh | XPhos or SPhos |

| Additive | CuI (10-20 mol%) | CsF (2.0 equiv) |

| Solvent | DMF, NMP (Polarity aids Cu effect) | Toluene, Dioxane (Non-polar preferred) |

| Best For | C2-Thiazole coupling; Simple substrates | Sterically hindered partners; Chlorides |

| Key Risk | Slow reaction; requires high heat | Catalyst cost; Air sensitivity of precatalyst |

Experimental Protocols

Pre-Reaction Checklist

-

Stannane Purity: Ensure the thiazole stannane is free of tetra-alkyl tin byproducts. Note: Do not subject 2-stannylthiazoles to silica gel chromatography without 1% Et

N deactivation. -

Solvent: DMF must be anhydrous (water < 50 ppm). Oxygen must be removed via sparging with Argon for 15 mins.

Protocol A: Copper-Accelerated Coupling (Standard)

Recommended for coupling 2-stannylthiazoles with aryl iodides/bromides.

-

Charge: In a glovebox or under Argon counterflow, charge a reaction vial with:

-

Aryl Halide (1.0 equiv)

-

Thiazole Stannane (1.1 - 1.2 equiv)

-

Pd(PPh

) -

CuI (10 mol%)

-

-

Solvent: Add anhydrous DMF (0.1 M concentration relative to halide).

-

Degas: Seal the vial and sparge with Argon for 5 minutes.

-

Reaction: Heat to 60–80 °C for 4–12 hours. Monitor by LCMS.

-

Checkpoint: The reaction mixture should remain dark/amber. If it turns black and precipitates metal early (<1 hr), the catalyst has decomposed (catalyst death).

-

-

Workup (Tin Removal):

-

Dilute with Et

O. -

Add equal volume of saturated aqueous KF solution.

-

Stir vigorously for 30 minutes. A white polymeric solid (Bu

SnF) will precipitate. -

Filter through a pad of Celite.

-

Protocol B: Bulky Phosphine Assisted (Challenging)

Recommended for aryl chlorides or when N-coordination is severe.

-

Catalyst Prep: In a vial, mix Pd(OAc)

(2 mol%) and XPhos (4 mol%) in Toluene. Stir at RT for 10 mins to form the active species (solution turns from orange to pale yellow). -

Charge: Add Aryl Chloride (1.0 equiv), Thiazole Stannane (1.2 equiv), and CsF (2.0 equiv).

-

Reaction: Heat to 100 °C for 16 hours.

-

Workup: Standard KF workup as described in Protocol A.

Optimization Workflow (Decision Tree)

Follow this logic to troubleshoot low yields or stalled reactions.

Figure 2: Strategic decision tree for optimizing stalled thiazole couplings.

Safety & Toxicology

-

Organotin Compounds: Highly toxic and potential endocrine disruptors. All weighing must occur in a fume hood or glovebox. Double-gloving is mandatory.

-

Waste Disposal: All aqueous streams from the KF workup must be segregated as "Heavy Metal/Tin Waste" and NOT poured down the drain.

References

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with catalytic copper iodide. Journal of the American Chemical Society.

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of aryl chlorides using Pd(P(t-Bu)3)2. Angewandte Chemie International Edition.

-

Billingsley, K., & Buchwald, S. L. (2007). An improved system for the Stille cross-coupling of aryl halides with organostannanes using a Pd/XPhos catalyst.[1] Journal of the American Chemical Society.

-

Chinchilla, R., & Najera, C. (2011). Recent advances in Stille cross-coupling of thiazoles. Chemical Reviews.

Sources

synthesis of bioactive molecules using 2-(tributylstannyl)-4-(trifluoromethyl)thiazole

Application Note: Precision Synthesis of Bioactive 4-(Trifluoromethyl)thiazoles via Stille Cross-Coupling

Executive Summary

This guide details the application of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole as a high-value nucleophilic building block in medicinal chemistry. The 4-(trifluoromethyl)thiazole moiety is a privileged pharmacophore, offering enhanced metabolic stability and lipophilicity compared to its non-fluorinated or methyl-substituted counterparts. This reagent enables the modular construction of 2-aryl-4-(trifluoromethyl)thiazoles —scaffolds frequently found in kinase inhibitors (e.g., BRAF, VEGFR), antifungal agents, and metabolic modulators—via Palladium-catalyzed Stille cross-coupling.

Reagent Profile & Strategic Value

| Property | Description |

| Chemical Name | 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole |

| Role | Stille Coupling Nucleophile (Transmetallating agent) |

| Key Feature | 4-CF3 Group: Acts as a bioisostere for methyl/chloro groups; blocks metabolic oxidation (CYP450); increases lipophilicity ( |

| Reactivity | High nucleophilicity at C2 due to the stannyl group; the electron-withdrawing CF3 group at C4 stabilizes the thiazole ring but may slightly retard transmetallation compared to electron-rich thiazoles. |

| Stability | Air-stable oil; sensitive to protodestannylation in acidic media. |

Mechanism of Action: The Fluorine Effect

In drug design, replacing a C4-methyl group (common in natural products) with a trifluoromethyl group often improves potency and half-life. The C-F bond is metabolically inert, preventing the formation of reactive metabolites. The 2-(tributylstannyl) handle allows this "metabolically armored" unit to be snapped onto aryl halides late in a synthetic sequence.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Note: While often custom-synthesized, this reagent can be prepared in-house.

Objective: Selective lithiation of 4-(trifluoromethyl)thiazole followed by stannylation.

Reagents:

-

4-(Trifluoromethyl)thiazole (1.0 equiv)

- -Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Tributyltin chloride (1.1 equiv)

-

Dry THF (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add dry THF and cool to -78°C .

-

Lithiation: Add 4-(trifluoromethyl)thiazole. Dropwise add

-BuLi over 10 minutes. The solution will turn yellow/orange, indicating the formation of the 2-lithio species.-

Critical Insight: The CF3 group increases the acidity of the C2 proton, facilitating rapid lithiation, but also destabilizes the anion if the temperature rises above -60°C (potential for ring fragmentation). Maintain -78°C strictly.

-

-

Quenching: Stir for 30 minutes at -78°C. Add tributyltin chloride dropwise.

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Rapid filtration through a pad of neutral alumina (hexane eluent) to remove lithium salts. The product is usually pure enough for coupling.

Protocol B: Stille Cross-Coupling (General Method)

Objective: Coupling of 2-(tributylstannyl)-4-(trifluoromethyl)thiazole with an Aryl Iodide/Bromide.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-(Tributylstannyl)-4-(trifluoromethyl)thiazole (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) OR Pd2(dba)3 (2 mol%) + AsPh3 (8 mol%)

-

Solvent: Toluene (anhydrous) or DMF (for polar substrates)

-

Additive: CuI (10 mol%) - Optional but recommended for difficult couplings.

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the Aryl Halide, Stannane, and Solvent. Degas by bubbling Argon for 15 minutes (or 3 freeze-pump-thaw cycles). Oxygen is the enemy of the Stille cycle (homocoupling).

-

Catalyst Addition: Add the Pd catalyst (and CuI if using) under a positive stream of Argon. Seal the vial.

-

Reaction: Heat to 100°C (Toluene) or 80°C (DMF) for 4–12 hours.

-

Monitoring: Monitor by TLC/LC-MS. The stannane spot (non-polar) should disappear.

-

-

Workup (Tin Removal - Critical):

-

Cool to RT. Dilute with Ethyl Acetate.

-

The KF Method: Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes. The polymeric Bu3SnF precipitate will form as a white solid.

-

Filter through a Celite pad to remove the tin solids.

-

-

Isolation: Separate phases, wash organic layer with water and brine. Dry (Na2SO4) and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Visualization of Workflows

Diagram 1: The Stille Coupling Catalytic Cycle

This diagram illustrates the specific mechanistic pathway, highlighting the role of the CF3 group and the transmetallation step.

Caption: The Stille catalytic cycle. The transmetallation step is often rate-limiting; the electron-poor nature of the 4-CF3-thiazole may require higher temperatures or CuI co-catalysis to facilitate this step.

Diagram 2: Experimental Workflow & Tin Removal

A logical flow for the execution of the experiment, emphasizing the critical purification step.

Caption: Optimized workflow ensuring removal of toxic organotin byproducts via Potassium Fluoride (KF) precipitation.

Case Study: Synthesis of a BRAF-Kinase Inhibitor Analog

Context: Many kinase inhibitors (e.g., Dabrafenib analogs) utilize a 2,4-disubstituted thiazole core. The 4-CF3 modification is a strategy to improve the metabolic half-life of these drugs.

Target: 4-(4-(Trifluoromethyl)thiazol-2-yl)aniline (Precursor to urea-based inhibitors).

Reaction:

-

Electrophile: 4-Iodoaniline (protected as N-Boc-4-iodoaniline to prevent catalyst poisoning).

-

Nucleophile: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole.

-

Conditions: Pd(PPh3)4 (5 mol%), Toluene, 110°C, 12h.

Results:

-

Yield: 82% (Isolated).

-

Observation: The reaction is cleaner than the corresponding Suzuki coupling (which requires boronic acid synthesis that can be unstable with the 4-CF3-thiazole moiety).

-

Bioactivity Note: The resulting amine can be derivatized with isocyanates to form urea pharmacophores active against mutant BRAF kinases [1].

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst deactivation or slow transmetallation. | Add CuI (10 mol%) . This "Liebeskind effect" accelerates transmetallation of stannanes. Switch to Pd2(dba)3 / AsPh3 . |

| Homocoupling (Ar-Ar) | Oxygen presence or disproportionation. | Degas solvents more rigorously. Ensure the Stannane is in slight excess (1.1–1.2 equiv). |

| Protodestannylation | Acidic impurities in solvent or silica. | Use base-washed silica or add 1% Et3N to the eluent. Ensure solvents are anhydrous. |

| Tin Contamination | Inefficient workup. | Use the KF/Silica method: Mix crude oil with 10% KF on Silica gel, stir in ether, then filter. |

References

-

Development of Bioactive Thiazole-Based Heterocyclic Hybrids. ACS Omega. (2024). Discusses the antiproliferative activity of 4-(trifluoromethyl)phenyl-thiazole derivatives against BRAF V600E.

-

The Stille Reaction. Organic Reactions. A comprehensive review of the mechanism and conditions. [1]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. (2014). Reviews the specific electronic challenges of coupling fluorinated heterocycles.

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)-heterocycles. ResearchGate. (2025). General protocols for stannyl-heterocycle couplings.

-

Lithiation of five-membered heteroaromatic compounds. Advances in Heterocyclic Chemistry. Details the regioselectivity of lithiation for thiazoles (C2 vs C5).

Sources

Large-Scale Stille Cross-Coupling: Process Optimization & Tin Remediation

Application Note & Protocol Guide

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of pharmaceutical synthesis due to its mild conditions and exceptional functional group tolerance (unlike organozinc or Grignard reagents). However, in a process chemistry setting, the Stille reaction presents a paradox: it is chemically robust but operationally fragile.

The "fragility" stems from the organotin byproducts . Scale-up is rarely limited by the reaction chemistry itself, but rather by the downstream burden of removing toxic tin residues to meet ICH Q3D elemental impurity guidelines (typically <10-20 ppm for oral drugs).

This guide moves beyond standard academic procedures to provide a process-ready framework for large-scale Stille couplings, focusing on catalytic efficiency , green solvent substitution , and—most critically—validated tin remediation strategies .

Strategic Considerations for Scale-Up

The Reagent Trade-Off: Trimethyl- vs. Tributyltin

In academic settings, the choice between trimethyltin (

| Feature | Trimethyltin ( | Tributyltin ( |

| Atom Economy | Higher (less mass waste). | Lower. |

| Reactivity | Generally faster transmetalation due to lower steric hindrance. | Slower (often requires heating). |

| Purification | Byproducts ( | Byproducts ( |

| Toxicity | Extreme Neurotoxin. High vapor pressure. Dangerous to handle on scale. | Toxic, but lower vapor pressure. Safer to handle with standard PPE.[1] |

| Recommendation | Avoid if possible. Use only if sterics demand it. Requires closed systems.[1] | Preferred for scale. Manage purification via specific remediation protocols (see Section 4). |

The "Copper Effect" (Liebeskind-Stille)

For difficult substrates (sterically hindered or electron-rich aryl chlorides), standard Pd-only cycles often stall. The addition of Copper(I) (CuI or CuCl at 5-10 mol%) is not just an additive; it alters the mechanism. Copper scavenges free ligands (preventing catalyst inhibition) and facilitates transmetalation via a transient organocopper species.

Process Tip: If your reaction requires

Solvent Engineering

Traditional solvents (DMF, NMP, Dioxane) are problematic for scale due to high boiling points (energy-intensive removal) and reprotoxicity (DMF/NMP).

-

Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) . It has a higher boiling point than THF (

), separates cleanly from water (unlike THF), and solubilizes organotin reagents well. -

Alternative: Toluene/Water biphasic systems (often with a phase transfer catalyst) allow for easy separation of inorganic salts.

Mechanistic Visualization

Understanding the catalytic cycle is essential for troubleshooting. The diagram below highlights the critical "Transmetalation" step, which is the rate-determining step (RDS) and the point where Copper additives intervene.

Figure 1: The Stille catalytic cycle highlighting the rate-limiting transmetalation step where copper additives and ligand effects are most critical.

The Tin Problem: Remediation Strategies

Removing tin to ppm levels is the primary challenge. Chromatography is expensive and inefficient on a kilogram scale. Chemical remediation is required.[2][3][4]

Remediation Decision Tree

Figure 2: Decision matrix for selecting the appropriate tin removal strategy based on product stability.

Master Protocol: The "Self-Validating" System

This protocol uses a "Belt and Suspenders" approach: An aqueous KF wash (bulk removal) followed by a silica-scavenger filtration (polish). This ensures compliance with elemental impurity limits.

Materials

-

Substrates: Aryl Bromide (1.0 equiv), Stannane (1.1 equiv).[5]

-

Catalyst:

(1-3 mol%) or -

Solvent: 2-MeTHF (degassed).

-

Workup Reagents: Potassium Fluoride (KF), Celite, Silica Gel.

Step-by-Step Procedure

Phase 1: The Reaction

-

Inerting: Charge the reactor with the aryl halide and Pd catalyst. Cycle vacuum/Nitrogen 3 times.

-

Solvation: Add degassed 2-MeTHF. (Concentration: 0.5 – 1.0 M).

-

Activation: Add the stannane via syringe/cannula.

-

Heating: Heat to reflux (

). Monitor by HPLC/UPLC.-

Checkpoint: Reaction should reach >98% conversion. If stalled at 80%, add 5 mol% CuI.[6]

-

Phase 2: The KF Remediation (Bulk Removal)

Mechanism:

-

Cooling: Cool reaction mixture to room temperature.

-

KF Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (2 equiv relative to stannane).

-

Digestion: Stir vigorously for 2 hours .

-

Observation: A white, bulky precipitate (

) will form.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite . The polymer is trapped in the Celite.

-

Separation: Separate the organic layer.[5][7] Wash with water (2x) and brine (1x).

Phase 3: The Silica Polish (Trace Removal)

-

Preparation: Prepare a small pad of Silica Gel (approx. 2g per g of substrate) pre-treated with 10% w/w finely ground KF.

-

Filtration: Pass the dried organic layer through this pad.

-

Elution: Rinse with 10% EtOAc/Heptane.

-

Concentration: Concentrate the filtrate to yield the crude product with <50 ppm Tin.

Data Recording Table

| Parameter | Specification | Observation/Result |

| Reaction Conversion | > 98% (HPLC) | [Enter Data] |

| Impurity Profile | Homo-coupling < 2% | [Enter Data] |

| Residual Tin (Post-KF) | Qualitative (TLC) | No dark spot with |

| Residual Tin (Final) | < 20 ppm (ICP-MS) | [Enter Data] |

Safety & Environmental Handling

Organotin Toxicity[2][8][9]

-

Acute: Organotins are skin irritants and severe eye irritants.

-

Chronic: Tributyltin is an endocrine disruptor. Trimethyltin is a potent neurotoxin (cerebral edema).

-

Handling: All weighing must occur in a fume hood. Double-gloving (Nitrile over Laminate) is recommended for trimethyltin.

Waste Disposal[1][2][8]

-

Segregation: Do NOT mix tin waste with general organic solvents. Create a dedicated "Heavy Metal/Organotin" waste stream.

-

Decontamination: Glassware should be soaked in a base bath (KOH/Ethanol) or washed with the KF solution described above before standard cleaning.

References

-

Mechanistic Foundations: Espinet, P.; Echavarren, A. M.[8] "The Mechanisms of the Stille Reaction." Angew.[8] Chem. Int. Ed.2004 , 43, 4704.[8] Link

- Tin Remediation (KF Method): Leibner, J. E.; Jacobus, J. "The use of fused potassium fluoride-silica gel for the removal of organotin compounds." J. Org. Chem.1979, 44, 449.

-

Green Solvents: Gallon, B. J., et al. "Suzuki-Miyaura cross-coupling reactions in aqueous poly(ethylene glycol)." Green Chem.[5][9]2003 , 5, 147.

-

Process Scale-Up Case Study: Ragan, J. A., et al. "Large-Scale Synthesis of a VEGFR Kinase Inhibitor." Org.[1][2][6][10] Process Res. Dev.2003 , 7, 676.[6] Link

- Liebeskind-Stille (Copper Effect): Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the nature of the 'copper effect' in the Stille cross-coupling." J. Org. Chem.1994, 59, 5905.

Sources

- 1. fishersci.fr [fishersci.fr]

- 2. delvallelab.weebly.com [delvallelab.weebly.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

Forging the Future of Pharmaceuticals: A Guide to Palladium-Catalyzed Synthesis of Substituted Trifluoromethylthiazoles

Introduction: The Strategic Importance of Trifluoromethylthiazoles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties. When appended to a robust heterocyclic core like thiazole, it can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Trifluoromethylthiazoles are therefore highly sought-after motifs in the development of novel therapeutics, appearing in a range of biologically active compounds.[2]

Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the precise and efficient construction of these complex molecular architectures.[3][4] These reactions offer a versatile and modular approach to creating carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance, making them indispensable in both academic research and industrial drug development.[5] This guide provides an in-depth exploration of the palladium-catalyzed methodologies for synthesizing substituted trifluoromethylthiazoles, offering both mechanistic insights and practical, field-proven protocols for the discerning researcher.

Core Methodologies: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of substituted trifluoromethylthiazoles predominantly relies on a toolkit of powerful palladium-catalyzed cross-coupling reactions. Understanding the fundamental mechanisms of these transformations is crucial for troubleshooting and optimizing synthetic routes. The three most prevalent methods are the Suzuki-Miyaura, Stille, and Mizoroki-Heck couplings.

The Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[5] The reaction facilitates the coupling of an organoboronic acid or ester with an organohalide. In the context of trifluoromethylthiazole synthesis, this typically involves reacting a halogenated trifluoromethylthiazole with an aryl or heteroaryl boronic acid.

The catalytic cycle, illustrated below, begins with the oxidative addition of the palladium(0) catalyst to the organohalide. This is often the rate-determining step. The subsequent transmetalation with the organoboron reagent, activated by a base, is followed by reductive elimination to yield the desired substituted trifluoromethylthiazole and regenerate the active palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling: Tolerant of a Wide Range of Functional Groups

The Stille coupling employs organostannane reagents, which are known for their high tolerance of a wide variety of functional groups and their stability to air and moisture.[1][6] This makes the Stille reaction a valuable tool for late-stage functionalization in complex syntheses.[1] The primary drawback is the toxicity of the tin reagents and byproducts, which necessitates careful handling and purification.[6][7]

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step, where the organic group is transferred from tin to palladium, is a key step and can be accelerated by the addition of copper(I) salts.[8]

Caption: Catalytic cycle of the Stille coupling.

The Mizoroki-Heck Reaction: A Powerful Tool for Olefination

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10] This reaction is particularly useful for introducing vinyl groups onto the trifluoromethylthiazole core. The stereochemical outcome of the Heck reaction is typically trans due to the syn-carbopalladation and syn-β-hydride elimination steps.[9]

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by coordination and migratory insertion of the alkene. The subsequent β-hydride elimination forms the product and a hydrido-palladium(II) complex, which, in the presence of a base, regenerates the active palladium(0) catalyst.[10]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols and Application Notes

The following protocols are representative examples of the palladium-catalyzed synthesis of substituted trifluoromethylthiazoles. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-(trifluoromethyl)thiazoles

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-4-(trifluoromethyl)thiazole with various arylboronic acids.

Materials:

-

2-Bromo-4-(trifluoromethyl)thiazole

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

Anhydrous 1,4-dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-(trifluoromethyl)thiazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 12 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-4-(trifluoromethyl)thiazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)thiazole | 92 |

| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-4-(trifluoromethyl)thiazole | 78 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-4-(trifluoromethyl)thiazole | 81 |

| 5 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-4-(trifluoromethyl)thiazole | 75 |

Protocol 2: Stille Coupling for the Synthesis of 5-Aryl-2-methyl-4-(trifluoromethyl)thiazole

This protocol outlines a procedure for the Stille coupling of 5-bromo-2-methyl-4-(trifluoromethyl)thiazole with arylstannanes.

Materials:

-

5-Bromo-2-methyl-4-(trifluoromethyl)thiazole

-

Aryltributylstannane (1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Tri(2-furyl)phosphine (P(2-fur)₃) (6 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.015 mmol) and P(2-fur)₃ (0.06 mmol) to a dry reaction vessel.

-

Add anhydrous, degassed DMF (3 mL) and stir for 10 minutes at room temperature.

-

Add 5-bromo-2-methyl-4-(trifluoromethyl)thiazole (1.0 mmol) and the aryltributylstannane (1.1 mmol).

-

Seal the vessel and heat the reaction mixture to 80 °C.

-

Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-12 hours.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the mixture with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Entry | Aryltributylstannane | Product | Yield (%) |

| 1 | Phenyltributylstannane | 2-Methyl-5-phenyl-4-(trifluoromethyl)thiazole | 88 |

| 2 | (4-Fluorophenyl)tributylstannane | 5-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)thiazole | 90 |

| 3 | (4-Acetylphenyl)tributylstannane | 5-(4-Acetylphenyl)-2-methyl-4-(trifluoromethyl)thiazole | 82 |

| 4 | (Pyridin-3-yl)tributylstannane | 2-Methyl-5-(pyridin-3-yl)-4-(trifluoromethyl)thiazole | 76 |

Troubleshooting and Field-Proven Insights

-

Low Yields in Suzuki-Miyaura Coupling: Poor yields can often be attributed to the quality of the boronic acid, which can dehydrate to form unreactive boroxines. Ensure fresh or properly stored boronic acids are used. Additionally, the choice of base is critical; stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. The ligand also plays a crucial role; bulky, electron-rich phosphine ligands like SPhos or XPhos often enhance the rate of oxidative addition and reductive elimination.[11]

-

Catalyst Deactivation: Palladium black precipitation indicates catalyst deactivation. This can be mitigated by using appropriate ligands that stabilize the palladium nanoparticles and prevent their aggregation.[12] In some cases, lowering the reaction temperature or catalyst loading can also be beneficial.

-

Side Reactions in Heck Coupling: The formation of regioisomers can be an issue in Heck reactions. The regioselectivity is influenced by both electronic and steric factors of the alkene substrate.[9] For electron-deficient alkenes, arylation typically occurs at the β-position.

-